Tau Peptide (298-312)

Description

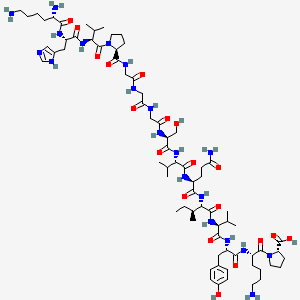

Structure

2D Structure

Properties

Molecular Formula |

C72H116N20O19 |

|---|---|

Molecular Weight |

1565.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C72H116N20O19/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |

InChI Key |

OMQOLFDSXPCTIV-FQUQFNNRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Function of Tau Peptide (298-312) in Microtubule Dynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microtubule-associated protein Tau is integral to neuronal health, primarily by modulating the stability and dynamics of the axonal microtubule network.[1] Its function is largely mediated by a C-terminal microtubule-binding region (MTBR) composed of three or four imperfect repeats. Within this critical region, the peptide sequence spanning residues 298-312, located in the inter-repeat domain between the second (R2) and third (R3) repeats, plays a pivotal role.[2][3][4] This technical guide provides an in-depth analysis of the Tau (298-312) peptide's function, consolidating quantitative data on its binding affinity, detailing key experimental methodologies for its study, and visualizing its mechanism of action. Emerging research highlights this peptide's unique ability to bind the interior surface of the microtubule, presenting a novel mechanism for stabilization and a potential avenue for therapeutic intervention and nanotechnology applications.

The Structural and Functional Context of Tau Peptide (298-312)

Tau is an intrinsically disordered protein that stabilizes microtubules, promotes tubulin assembly, and regulates axonal transport.[1][5] Its interaction with microtubules is primarily governed by the MTBR. The peptide sequence 298-312 falls within a highly conserved and essential part of this domain.

Mechanism of Action: An Internal Stabilizer

Unlike many microtubule-associated proteins that bind to the outer surface, the region encompassing Tau (298-312) is proposed to interact with the inner surface of the microtubule.[3][4] NMR studies have revealed that upon binding to microtubules, this peptide segment, along with adjacent residues, folds into a hairpin-like structure.[2][3][6] This conformation is centered around a conserved PGGG motif, which acts as a "molecular hook" that inserts into the taxol-binding pocket on β-tubulin.[3][7] By occupying this internal site, the peptide mimics the stabilizing effect of taxol, promoting tubulin polymerization and enhancing the structural integrity of the microtubule from within.[3][7]

Quantitative Data on Tau-Tubulin Interactions

The binding affinity of Tau and its fragments to tubulin is a critical parameter for understanding its function. While data specifically isolating the 298-312 peptide is sparse, studies on derived peptides and larger Tau constructs provide valuable quantitative insights.

Table 1: Binding Affinity of Tau-Derived Peptides to Tubulin

This table summarizes dissociation constant (Kd) values for synthetic peptides derived from Tau's repeat domains, as determined by equilibrium dialysis with TMR-labeled peptides.

| Peptide Name & Derivation | Sequence | Dissociation Constant (Kd) [μM] | Binding Site Occupancy (n) |

| 2N-TMR (Based on Tau 298-315) | TMR-CGGGKKHVPGGGSVQIVY K | 6.0 | 0.12 |

| 2C-TMR (Based on Tau 298-315) | GGGKKHVPGGGSVQIVY K-TMR | 40.0 | 0.15 |

| 1N-TMR (Based on Tau 267-284) | TMR-CGGGKKKVQIINKKLDLSNVQ SK | 3.4 | 0.14 |

| 1C-TMR (Based on Tau 267-284) | GGGKKKVQIINKKLDLSNVQ SK-TMR | 16.7 | 0.17 |

| Reference: Interrepeat-R1 of Tau (244-277) | - | 64.1 | 0.25 |

| Data sourced from Inaba et al., 2018.[3] The core sequence corresponding to the Tau protein is bolded. |

Table 2: Binding Affinity of Full-Length Tau to Tubulin/Microtubules

For context, this table presents binding affinities measured for the full-length Tau protein using different methodologies.

| Tau Construct | Ligand | Method | Dissociation Constant (Kd) |

| Full-length Tau (4R) | Tubulin Dimer | Surface Plasmon Resonance (SPR) | 39.8 nM |

| Tau-Rhodamine | Paclitaxel-stabilized Microtubules | Förster Resonance Energy Transfer (FRET) | 1.0 ± 0.5 µM |

| Data sourced from Zioncheck et al., 2021[8] and Breuzard et al., 2013.[9] |

Visualization of Pathways and Workflows

Diagrams created using Graphviz illustrate the binding mechanism of Tau peptide (298-312) and the workflows of key experimental assays.

Caption: Proposed binding mechanism of the Tau (298-312) region.

References

- 1. Tau protein - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 3. Molecular Encapsulation Inside Microtubules Based on Tau‐Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of Tau-derived peptide-fused GFP to plant microtubules in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 5. Tau Protein Modifications and Interactions: Their Role in Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repeat motifs of tau bind to the insides of microtubules in the absence of taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantitative Analysis of Tau-Microtubule Interaction Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tau Peptide (298-312) in Tauopathy Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, a class of neurodegenerative disorders including Alzheimer's disease, are characterized by the intracellular aggregation of the microtubule-associated protein tau. The tau protein, in its physiological state, plays a crucial role in stabilizing microtubules within neurons. However, under pathological conditions, tau undergoes conformational changes and assembles into insoluble filaments, forming neurofibrillary tangles (NFTs) that are a hallmark of these diseases. Specific regions of the tau protein are known to be critical for both its normal function and its pathological aggregation. This technical guide focuses on the Tau peptide corresponding to amino acids 298-312, a sequence located within the microtubule-binding repeat domain (MTBR) of the tau protein. This region is of significant interest due to its involvement in microtubule binding and its potential role in initiating tau aggregation. While much of the research has focused on the core hexapeptide VQIVYK (306-311) within this sequence, this guide will synthesize the available information on the broader 298-312 peptide and its implications for tauopathy models.

Core Functions and Pathological Significance

The Tau peptide (298-312) is an integral part of the second (R2) and third (R3) microtubule-binding repeats of the tau protein. Its primary physiological function is to interact with tubulin and promote the assembly and stability of microtubules, which are essential for maintaining neuronal structure and facilitating axonal transport.[1]

Pathologically, this region, and particularly the VQIVYK motif, is considered a critical nucleating site for tau aggregation.[2][3] It is believed that this sequence can adopt a β-sheet conformation, which serves as a template for the misfolding and aggregation of full-length tau protein. Understanding the behavior of this peptide is therefore crucial for elucidating the molecular mechanisms that trigger tauopathies.

Quantitative Data on Tau Peptide Aggregation and Neurotoxicity

While specific quantitative data for the full Tau Peptide (298-312) is limited in the available literature, studies on the overlapping and highly amyloidogenic hexapeptide VQIVYK (306-311) provide valuable insights. It is important to note that the aggregation kinetics and neurotoxicity of the full 298-312 peptide may differ from its shorter constituent.

| Peptide/Fragment | Assay Type | Key Findings | Reference |

| Tau Fragment (unspecified) | Thioflavin T (ThT) Fluorescence | Aggregation is considerably slower in the presence of 2-O-desulfated heparin compared to N- or 6-O-desulfated heparin. | [4][5] |

| VQIVYK-R9 (T-peptide) | Cell Viability Assay (Primary Neurons) | Death of primary neuronal cells observed within 24 hours of treatment. | [2] |

| Mutant Peptides (VQIVKK, VQVVVK) | Cell Viability Assay (Primary Neurons) | Non-aggregating mutant peptides were not toxic. | [2] |

| Mutant Peptides (VQVVYK, VQIVFK) | Cell Viability Assay (Primary Neurons) | Aggregating mutant peptides were also neurotoxic. | [2] |

| VQIVYK-CPP | Cell Viability Assay (Neuroblastoma & HeLa cells) | Induced cytotoxicity that could be abrogated by inhibitors of lysosomal hydrolases and caspases. | [3] |

Experimental Protocols

Detailed experimental protocols specifically for Tau Peptide (298-312) are not extensively documented. However, based on established methods for studying tau aggregation and neurotoxicity, the following protocols can be adapted.

Peptide Synthesis and Purification

A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry can be employed to synthesize Tau Peptide (298-312) (Sequence: KHVPGGGSVQIVYKP).

Protocol:

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Acetylation (Optional): The N-terminus can be acetylated using acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash the pellet.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[6]

In Vitro Aggregation Assay

The aggregation propensity of Tau Peptide (298-312) can be monitored using a Thioflavin T (ThT) fluorescence assay, which detects the formation of β-sheet structures characteristic of amyloid fibrils.

Protocol:

-

Peptide Preparation: Dissolve the purified Tau Peptide (298-312) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Inducer Addition (Optional): Aggregation of tau peptides is often induced by cofactors such as heparin or arachidonic acid.[4][7]

-

Incubation: Incubate the peptide solution at 37°C with continuous agitation.

-

ThT Measurement: At various time points, transfer aliquots of the peptide solution to a 96-well plate containing ThT.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).[4]

-

Data Analysis: Plot fluorescence intensity against time to obtain aggregation kinetics curves.[8]

Cell Culture Model of Tauopathy

To investigate the neurotoxic effects of Tau Peptide (298-312), a cell-permeable version of the peptide can be introduced to primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

Protocol:

-

Cell Culture: Culture primary neurons or SH-SY5Y cells under standard conditions.

-

Peptide Preparation: To facilitate cellular uptake, the Tau peptide can be conjugated to a cell-penetrating peptide (CPP) like poly-arginine (R9).[2]

-

Cell Treatment: Treat the cultured cells with varying concentrations of the Tau peptide-CPP conjugate.

-

Neurotoxicity Assessment: After a defined incubation period (e.g., 24-48 hours), assess cell viability using methods such as:

-

Immunocytochemistry: Stain cells for markers of apoptosis (e.g., cleaved caspase-3) and neuronal integrity (e.g., MAP2).

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by Tau Peptide (298-312) are not well-defined. However, studies on the neurotoxicity of the related VQIVYK peptide and full-length tau suggest the involvement of mitochondrial dysfunction and lysosomal membrane permeabilization.[2][3]

Diagram: Proposed Neurotoxic Cascade of Tau Peptide (298-312)

Caption: Proposed neurotoxic cascade of Tau Peptide (298-312).

Diagram: Experimental Workflow for Studying Tau Peptide (298-312) in a Cell Culture Model

References

- 1. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuron-selective toxicity of tau peptide in a cell culture model of neurodegenerative tauopathy: essential role for aggregation in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Cell Model for Tauopathy Induced by a Cell-Permeable Tau-Related Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Competing Interactions Stabilize Pro- and Anti-aggregant Conformations of Human Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Tau Peptide (298-312): Sequence, Structure, and Functional Analysis

Abstract: This document provides an in-depth technical analysis of the Tau protein fragment corresponding to amino acid residues 298-312. This peptide is a critical component of the second microtubule-binding repeat (R2) of the Tau protein. Its significance lies in its direct involvement in microtubule binding and stabilization, a function that is lost in neurodegenerative tauopathies such as Alzheimer's disease. We will explore its sequence, physicochemical properties, structural conformation upon binding, and its contrasting role relative to adjacent aggregation-promoting regions. Furthermore, this guide details relevant experimental protocols and summarizes key biophysical data, offering a comprehensive resource for researchers and professionals in neurobiology and drug development.

Core Sequence and Physicochemical Properties

The Tau peptide (298-312) is a 15-amino acid sequence derived from the R2-interrepeat region of the human Tau protein.[1][2][3][4] Its primary role is associated with the physiological function of Tau in promoting microtubule assembly and stability.[5]

Amino Acid Sequence

The sequence of the peptide is as follows:

Physicochemical Data

The fundamental physicochemical properties of Tau Peptide (298-312) are summarized below.

| Property | Value | Reference |

| CAS Number | 330456-47-8 | [6][8][9][] |

| Molecular Formula | C₇₂H₁₁₆N₂₀O₁₉ | [8][9][] |

| Molecular Weight | 1565.81 g/mol | [8][9] |

| Predicted Boiling Point | 1915.6 ± 65.0 °C | [8][9] |

| Predicted Density | 1.294 ± 0.06 g/cm³ | [8][9] |

| Predicted pKa | 3.40 ± 0.20 | [8][9] |

Structural and Functional Analysis

The structure of Tau peptide (298-312) is intrinsically linked to its function. In its soluble, unbound state, like the full-length Tau protein, it is largely disordered. However, upon interaction with tubulin, it adopts a specific, functional conformation.

Microtubule-Binding Conformation

NMR spectroscopy studies have revealed that the R2-interrepeat region, including residues 298-312, forms a distinct hairpin conformation when bound to microtubules.[2][3][4][11] This structure is centered around the highly conserved PGGG motif (residues 301-304). This hairpin conformation allows the peptide to fit snugly into a pocket on the inner surface of the microtubule, specifically engaging with β-tubulin, potentially at the taxol-binding site.[2][3][4][11] This binding is crucial for stabilizing the microtubule lattice.

Duality in Aggregation Propensity

The region of Tau encompassing residues 298-312 is of particular interest in the study of tauopathies. While this peptide sequence itself is critical for microtubule binding and stabilization, it lies immediately adjacent to one of the primary aggregation-promoting motifs in Tau, the hexapeptide ³⁰⁶VQIVYK³¹¹ (PHF6).[5] This hexapeptide has a high propensity to form β-sheets, which are the structural foundation of the paired helical filaments (PHFs) found in neurofibrillary tangles.[5][12]

Under physiological conditions, the hairpin conformation of the 298-312 region, when bound to microtubules, likely prevents the adjacent PHF6 motif from adopting an aggregation-prone conformation. However, in pathological states, post-translational modifications like hyperphosphorylation cause Tau to detach from microtubules.[12][13] This dissociation leads to a loss of the protective hairpin structure, exposing the PHF6 motif and initiating the aggregation cascade.

Quantitative Biophysical Data

Quantitative analysis of the interaction between Tau peptides and tubulin is essential for understanding the molecular forces driving microtubule stabilization.

| Parameter | Peptide Variant | Value | Method | Reference |

| Binding Affinity (Kd) | TP (CGGGKKHVPGGGSVQIVYKP VDL) | 6.0 µM | In vitro binding analysis | [4] |

| Effect on Polymerization | Peptide 2N (based on 298-315) | Promotes tubulin polymerization | Turbidity Assay (OD at 350 nm) | [2] |

| Binding Location | TMR-labeled Peptide 2N | Taxol-binding pocket | Competition binding with taxol | [2][3] |

Note: The reported binding affinity corresponds to a longer, modified peptide (TP) that encompasses the core 298-312 sequence. This value provides a strong indication of the binding strength of this region.

Key Experimental Protocols

The study of Tau Peptide (298-312) employs several biophysical and biochemical techniques. Detailed below are methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the effect of a compound or peptide on the rate and extent of tubulin polymerization into microtubules by monitoring changes in light scattering (turbidity).

-

Reagents: Tubulin protein (>99% pure), PEM Buffer (PIPES, EGTA, MgCl₂), GTP solution, test peptide stock solution, temperature-controlled spectrophotometer.

-

Preparation: Resuspend lyophilized tubulin in ice-cold PEM buffer to a final concentration of 1-2 mg/mL. Keep on ice for 15 minutes to ensure depolymerization of any aggregates.

-

Reaction Setup: In a 96-well plate, mix the tubulin solution with the Tau peptide (298-312) at various concentrations. Include positive (paclitaxel) and negative (buffer only) controls.

-

Initiation: Add GTP to a final concentration of 1 mM to all wells to initiate polymerization.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the optical density (OD) at 350 nm every 30 seconds for 60-90 minutes.

-

Analysis: Plot OD versus time. An increase in OD indicates microtubule formation. Compare the lag time, polymerization rate (slope), and maximum OD between samples to determine the peptide's effect.

Thioflavin T (ThT) Aggregation Assay

This is the gold-standard method for monitoring the formation of amyloid fibrils in real-time. ThT dye intercalates with β-sheet structures, resulting in a quantifiable increase in fluorescence.

-

Reagents: Tau peptide (typically a longer fragment containing the aggregation motif, e.g., K18 or full-length Tau), Thioflavin T stock solution, aggregation buffer (e.g., PBS or HEPES with heparin as an inducer), multi-well plate (black, clear bottom).

-

Preparation: Prepare a working solution of the Tau peptide in the aggregation buffer. Prepare a working solution of ThT (e.g., 20 µM).

-

Reaction Setup: In each well, combine the Tau peptide solution, ThT solution, and the aggregation inducer (e.g., heparin).

-

Measurement: Place the plate in a fluorescence plate reader set to 37°C. Program the reader to shake the plate for 10 seconds before each reading. Measure fluorescence intensity at set intervals (e.g., every 15 minutes) for 24-72 hours, using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Analysis: Plot fluorescence intensity against time. The resulting sigmoidal curve allows for the quantification of the lag phase (nucleation), elongation phase (growth), and plateau (equilibrium).

Applications and Conclusion

Tau peptide (298-312) and its derivatives are invaluable tools in neuroscience research and drug development. They are used to:

-

Study Tau-Microtubule Dynamics: Investigate the precise molecular interactions required for microtubule stabilization.

-

Develop Therapeutic Stabilizers: Serve as a basis for designing peptidomimetics or small molecules that can enhance Tau's binding to microtubules, a potential therapeutic strategy for tauopathies.

-

Design Drug Delivery Systems: Utilize the peptide's ability to bind the inner surface of microtubules to encapsulate and transport nano-sized cargo within cells.[1][2][11]

References

- 1. journals.plos.org [journals.plos.org]

- 2. Molecular Encapsulation Inside Microtubules Based on Tau‐Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tau Peptide (298-312) | 330456-47-8 [chemicalbook.com]

- 9. Tau Peptide (298-312) CAS#: 330456-47-8 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Tau as a therapeutic target in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension [mdpi.com]

An In-depth Technical Guide to the Neurotoxic Mechanisms of Tau Peptide (298-312)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The microtubule-associated protein Tau is central to the pathology of numerous neurodegenerative diseases, collectively known as tauopathies. While full-length Tau has been studied extensively, specific fragments can recapitulate key aspects of its toxicity. The Tau peptide (298-312), located within the microtubule-binding region (MTBR), is of significant interest due to this region's critical role in aggregation and subsequent neurodegeneration. This technical guide consolidates current understanding of the neurotoxic mechanisms induced by this peptide and related MTBR fragments. It details the pathways of toxicity, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the core signaling cascades involved. The primary mechanisms of neurotoxicity include the induction of aggregation, mitochondrial dysfunction, synaptic damage via excitotoxicity, promotion of oxidative stress, and the activation of apoptotic pathways.

Core Neurotoxic Mechanisms

The neurotoxicity of Tau fragments originating from the MTBR, such as peptide (298-312), is a multi-faceted process. These peptides are particularly prone to self-assembly into toxic oligomeric species and larger fibrils, which are considered primary instigators of neuronal damage.[1]

Aggregation and Formation of Toxic Oligomers

The sequence contained within Tau (298-312) is part of the core region essential for the formation of paired helical filaments (PHFs).[1] This process is not benign; the intermediate soluble oligomeric forms are now widely considered to be the most synaptotoxic species, more so than the larger, insoluble neurofibrillary tangles (NFTs).[2][3] These oligomers can disrupt cellular processes, impair synaptic function, and act as seeds for further aggregation.[4][5]

Mitochondrial Dysfunction

Pathological Tau, including aggregation-prone fragments, has a profound impact on mitochondrial health.[6][7] This is a critical nexus of neurotoxicity, leading to a cascade of detrimental effects:

-

Impaired Axonal Transport: Tau pathology disrupts the microtubule tracks necessary for transporting mitochondria, leading to their abnormal distribution and energy deficits at crucial sites like synapses.[6][8]

-

Disrupted Dynamics: Pathological Tau interferes with the proteins that control mitochondrial fission and fusion, leading to elongated or fragmented mitochondria and compromising their function.[7][9]

-

Bioenergetic Failure: Tau can directly interact with mitochondrial components, inhibiting the activity of the electron transport chain, which reduces ATP production and increases the generation of reactive oxygen species (ROS).[6][9]

Synaptic Toxicity and NMDA Receptor-Mediated Excitotoxicity

Tau is increasingly recognized for its role at the synapse. Toxic Tau species, particularly oligomers, can lead to significant synaptic dysfunction.[3][10] A key mechanism involves the N-methyl-D-aspartate receptor (NMDAR), a critical glutamate (B1630785) receptor for synaptic plasticity and neuronal survival. Pathological Tau appears to mediate the excitotoxic effects of NMDARs, particularly those located outside the synapse (extrasynaptic NMDARs).[11][12] Overactivation of these receptors by Tau fragments leads to excessive calcium (Ca2+) influx, which in turn activates downstream neurotoxic pathways involving calpain and MAP kinases, ultimately causing synaptic failure and neuronal death.[13]

Oxidative Stress

A vicious cycle exists between Tau pathology and oxidative stress.[14][15] As mentioned, mitochondrial dysfunction induced by Tau fragments leads to increased ROS production.[16] This oxidative stress can, in turn, promote further post-translational modifications and aggregation of Tau, amplifying the toxic cascade.[14][17] Oxidative stress damages lipids, proteins, and nucleic acids, contributing directly to cellular demise.

Activation of Apoptotic Pathways

Tau-induced neurotoxicity can culminate in programmed cell death, or apoptosis. This process is often mediated by caspases, a family of proteases that execute the apoptotic program. Evidence suggests that:

-

Caspases can cleave Tau protein at specific sites. For instance, caspase-3 can cleave Tau, generating truncated fragments.[18][19]

-

These caspase-cleaved Tau fragments can themselves become potent inducers of apoptosis, creating a self-propagating toxic loop.[18][20] The activation of caspases can be triggered by upstream events such as severe mitochondrial dysfunction and the release of cytochrome C.[20]

Quantitative Neurotoxicity Data

Specific quantitative neurotoxicity data for the Tau peptide (298-312) is not widely published. However, studies using full-length Tau and other aggregation-prone fragments provide a valuable framework for understanding its potential toxic concentrations. The following table summarizes relevant data.

| Tau Species | Concentration | Cell Line | Assay | Observed Effect | Citation(s) |

| Full-length Tau Aggregates | ≥ 6 hours pre-aggregation | SH-SY5Y | MTT | Significant decrease in cell viability compared to non-aggregated Tau. | [21] |

| Full-length Tau Aggregates | 5 µM | SH-SY5Y | MTT | ~70% cell toxicity (equivalent to ~30% viability). | [22] |

| Phosphorylated Tau (p-tau2N4R) | 30 nM | Primary Neuronal-Glial Cultures | Cell Viability | Induced loss of viable neurons and microglial proliferation. | |

| Phosphorylated Tau (p-tau2N4R) | 700 nM | Primary Neuronal-Glial Cultures | Cell Viability | Caused necrosis of both neurons and microglia. | |

| Tau 1N4R Oligomers | 3 µM | Primary Neuronal-Glial Cultures | Cell Viability | Induced neuronal necrosis and apoptosis. | |

| Formaldehyde-induced Tau Aggregates | 2 µM | Not Specified | Apoptosis Assays | Induction of apoptosis. | [21] |

Experimental Protocols

Standardized protocols are essential for the consistent and reproducible study of Tau peptide-induced neurotoxicity.

Protocol for Tau Peptide Aggregation Assay

This protocol uses Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet-rich structures like amyloid fibrils.

-

Materials:

-

Lyophilized Tau Peptide (298-312)

-

Heparin (or another inducer like arachidonic acid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~480-510 nm)

-

-

Procedure:

-

Reconstitute the Tau peptide in an appropriate buffer (e.g., PBS) to a final concentration of 10-50 µM.

-

Add an aggregation inducer. For heparin, a common molar ratio is 4:1 (Tau:Heparin).

-

Add ThT to the reaction mixture at a final concentration of 10-25 µM.

-

Place the 96-well plate in a plate reader pre-heated to 37°C.

-

Set the kinetic run for the desired duration (e.g., 24-72 hours), with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).[23]

-

Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes).[23][24]

-

Plot fluorescence intensity against time to observe the aggregation kinetics (lag phase, elongation phase, and plateau).

-

Protocol for Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

SH-SY5Y neuroblastoma cells (or other relevant neuronal cell line)

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Pre-aggregated Tau peptide solution (prepared as in 4.1, without ThT)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (Dimethyl sulfoxide)

-

96-well clear plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.[21]

-

Prepare serial dilutions of the pre-aggregated Tau peptide in cell culture medium.

-

Remove the old medium from the cells and treat them with the different concentrations of Tau aggregates for 24-48 hours. Include a vehicle-only control.[21]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[21]

-

Carefully remove the medium and dissolve the formazan crystals by adding 100-150 µL of DMSO to each well.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Visualizing Neurotoxic Pathways

The following diagrams illustrate the key molecular pathways and experimental workflows associated with Tau (298-312) neurotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synaptic tau: A pathological or physiological phenomenon? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tau Oligomers: The Toxic Player at Synapses in Alzheimer’s Disease [frontiersin.org]

- 4. medmedchem.com [medmedchem.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Frontiers | The Association of Tau With Mitochondrial Dysfunction in Alzheimer's Disease [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Tau Accumulation Causes Mitochondrial Distribution Deficits in Neurons in a Mouse Model of Tauopathy and in Human Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synaptotoxic effects of extracellular tau are mediated by its microtubule-binding region - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tau is required for the function of extrasynaptic NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMDA receptor mediates tau-induced neurotoxicity by calpain and ERK/MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Ambiguous Relationship of Oxidative Stress, Tau Hyperphosphorylation, and Autophagy Dysfunction in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondrial Oxidative Stress Causes Hyperphosphorylation of Tau | PLOS One [journals.plos.org]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. The neuronal microtubule-associated protein tau is a substrate for caspase-3 and an effector of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reactome | Caspase-mediated cleavage of Tau [reactome.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Dance at the Edge of Chaos: An In-depth Technical Guide to the Interaction of Tau Peptide (298-312) with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders, collectively known as tauopathies. While historically studied for its role in microtubule stabilization, emerging evidence highlights the critical interaction of Tau and its fragments with cellular membranes. This interaction is believed to be an early event in the cascade leading to Tau aggregation and neurotoxicity. The Tau peptide (298-312), located within the microtubule-binding repeat domain, is a region of significant interest due to its role in Tau aggregation and its potential to interact with and disrupt lipid bilayers. This technical guide provides a comprehensive overview of the current understanding of the interaction between Tau peptide (298-312) and cellular membranes, focusing on quantitative data, detailed experimental methodologies, and the associated signaling pathways. While direct quantitative data for the 298-312 fragment is limited in the literature, we will present data for the highly similar and overlapping peptide, Tau (298-317), as a close and informative analogue.

Data Presentation: Quantitative Analysis of Tau Peptide-Membrane Interactions

The interaction of Tau peptides with lipid membranes is critically dependent on the lipid composition of the bilayer. Anionic phospholipids, in particular, play a significant role in attracting the positively charged Tau peptides and facilitating their interaction.

| Parameter | Tau Peptide Fragment | Lipid Composition | Method | Result | Reference |

| Membrane Permeabilization | Tau (298-317) | POPG (anionic) | Calcein (B42510) Leakage Assay | ~34% dye release in 15 minutes | |

| Tau (298-317) | POPC (zwitterionic) | Calcein Leakage Assay | No significant leakage | ||

| Conformational Change | Tau (298-317) | POPG (anionic) | Circular Dichroism (CD) Spectroscopy | Transition from random coil to α-helical conformation | |

| Tau (298-317) | POPC (zwitterionic) | Circular Dichroism (CD) Spectroscopy | Remains predominantly in a random coil state |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments used to characterize the interaction of Tau peptides with cellular membranes.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes that occur upon the binding of a peptide to lipid vesicles, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the synthetic Tau (298-312) peptide in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4). The concentration should be accurately determined (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by a peptide quantification assay).

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC, POPG, or mixtures thereof) by extrusion. The lipid concentration should be accurately determined (e.g., by a phosphate assay).

-

Dialyze both the peptide and the liposome (B1194612) solutions against the same buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the peptide solution into the ITC syringe (typically at a concentration 10-20 times that of the lipid solution).

-

Load the liposome suspension into the sample cell.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the peptide solution into the liposome suspension.

-

A control experiment, injecting the peptide into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Caption: Workflow for determining peptide-membrane binding affinity using ITC.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a sensitive technique for monitoring the secondary structure of peptides in different environments. It can reveal conformational changes, such as the transition from a random coil to an α-helical or β-sheet structure, upon interaction with lipid vesicles.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Tau (298-312) peptide in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4). High salt concentrations can interfere with CD measurements.

-

Prepare LUVs of the desired lipid composition in the same buffer.

-

Determine the accurate concentration of both the peptide and the liposomes.

-

-

CD Measurement:

-

Record a baseline spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum of the peptide solution alone.

-

Titrate the peptide solution with increasing concentrations of the LUV suspension, recording a spectrum after each addition and allowing for equilibration.

-

Record a final spectrum after the addition of a detergent (e.g., Triton X-100) to disrupt the vesicles and observe the peptide structure in a micellar environment.

-

-

Data Analysis:

-

Subtract the buffer baseline from each peptide spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

-

Analyze the changes in the CD spectra, particularly at the characteristic wavelengths for α-helices (minima at ~222 nm and ~208 nm, maximum at ~192 nm) and β-sheets (minimum at ~218 nm), to determine the conformational changes of the peptide upon membrane interaction.

-

Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.

Calcein Leakage Assay for Membrane Permeabilization

This assay is used to quantify the ability of a peptide to disrupt the integrity of a lipid bilayer. Calcein, a fluorescent dye, is encapsulated in LUVs at a self-quenching concentration. Leakage of the dye into the surrounding medium results in its dequenching and a corresponding increase in fluorescence.

Methodology:

-

Preparation of Calcein-Loaded Vesicles:

-

Prepare a lipid film of the desired composition.

-

Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in buffer.

-

Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the MLVs through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.

-

Remove the non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Fluorescence Measurement:

-

Dilute the calcein-loaded LUVs in buffer in a fluorescence cuvette.

-

Record the baseline fluorescence (F0) over a short period.

-

Add the Tau (298-312) peptide to the cuvette and monitor the increase in fluorescence (Ft) over time.

-

After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to lyse all the vesicles and release the remaining calcein, to obtain the maximum fluorescence (Fmax).

-

-

Data Analysis:

-

Calculate the percentage of leakage at time 't' using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

-

Mandatory Visualization: Signaling Pathways and Logical Relationships

The interaction of Tau with the plasma membrane is not merely a physical event but can also trigger downstream signaling cascades that contribute to neuronal dysfunction. One of the key signaling molecules implicated in this process is the non-receptor tyrosine kinase Fyn.

Tau-Fyn Signaling at the Plasma Membrane

Tau, through its proline-rich domain, can interact with the SH3 domain of Fyn kinase. This interaction can recruit Fyn to the plasma membrane, where it can phosphorylate downstream targets, including the NMDA receptor. This can lead to alterations in synaptic plasticity and contribute to excitotoxicity.

Caption: Proposed Tau-Fyn signaling cascade at the plasma membrane.

Conclusion

The interaction of the Tau peptide (298-312) with cellular membranes represents a critical area of research in the field of neurodegenerative diseases. The propensity of this peptide to undergo a conformational change from a random coil to an α-helical structure upon binding to anionic membranes, and its ability to subsequently permeabilize these membranes, underscores a potential mechanism for Tau-mediated toxicity. The recruitment and activation of signaling molecules like Fyn kinase at the membrane further highlights the complex interplay between Tau's structural changes and cellular signaling pathways. A thorough understanding of these processes, facilitated by the detailed experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies aimed at mitigating the early stages of tauopathy. Future research should focus on obtaining high-resolution structural information of the membrane-bound state of Tau (298-312) and on further elucidating the downstream consequences of its interaction with cellular membranes in a physiological and pathological context.

An In-depth Technical Guide to the Post-Translational Modifications of Tau Peptide (298-312)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of Tau into neurofibrillary tangles is a hallmark of these diseases, and this process is heavily influenced by a variety of post-translational modifications (PTMs). This technical guide focuses specifically on the PTMs occurring within the Tau peptide fragment 298-312 (Sequence: KHVPGGGSVQIVYKP), a region within the second microtubule-binding repeat (R2) that is critical for Tau's function and pathology. Understanding the nuanced effects of PTMs in this key region is paramount for the development of targeted therapeutics.

This document provides a comprehensive overview of the major PTMs identified within the Tau (298-312) peptide, their impact on Tau's biophysical properties, detailed experimental protocols for their study, and a visual representation of the associated signaling pathways.

Key Post-Translational Modifications of Tau Peptide (298-312)

The Tau 298-312 peptide is a hub for several critical PTMs, most notably phosphorylation and acetylation. These modifications can profoundly alter the peptide's charge, conformation, and propensity to aggregate.

Phosphorylation

Phosphorylation is the most studied PTM of the Tau protein, and the 298-312 region contains key phosphorylation sites.

-

Serine 305 (pS305): Phosphorylation at this site has been shown to inhibit Tau aggregation and seeding activity. This suggests that specific phosphorylation events can be protective, challenging the general notion that hyperphosphorylation is solely pathogenic.[1][2]

-

Tyrosine 310 (pY310): Phosphorylation at Y310 has been observed to abolish Tau aggregation and inhibit its binding to microtubules and lipids.[3] This modification is mediated by non-receptor tyrosine kinases such as Fyn.[4][5][6]

Quantitative Impact of Phosphorylation on Tau Aggregation:

| Modification | Experimental Model | Method | Key Quantitative Finding | Reference |

| pS305 (S305E phosphomimetic) | Cell-based seeding and aggregation model | Fluorescence assay | Significantly inhibited both Tau seeding and aggregation. | [1] |

| pY310 | In vitro aggregation of K18 (Tau fragment) | ThT fluorescence, sedimentation assay, CD, EM | Delays formation of β-sheet-rich fibrils and inhibits the nucleation phase of aggregation. | [7] |

Acetylation

Acetylation of lysine (B10760008) residues neutralizes their positive charge and can significantly impact Tau's structure and function.

-

Lysine 298 (acK298): Acetylation at this residue has been shown to delay the fibrillization of 4-repeat (4R) Tau isoforms.[8] This modification is catalyzed by acetyltransferases such as p300/CBP.[9][10][11]

Quantitative Impact of Acetylation on Tau Aggregation:

| Modification | Experimental Model | Method | Key Quantitative Finding | Reference |

| acK298 (K298Q mutation) | 4R Tau fibrillization | Thioflavin T (ThT) assay | Significantly increased the half-time of aggregation, indicating a delay. | [8] |

| Hyperacetylation by p300 | Full-length Tau | ThT fluorescence | Dramatically decreased the fibrillation rate. | [12] |

Ubiquitination and Glycosylation

While ubiquitination and glycosylation are known to occur on the full-length Tau protein, particularly within the microtubule-binding domain, there is currently no direct evidence from the reviewed literature to suggest that these modifications occur specifically within the 298-312 amino acid sequence. Ubiquitination sites have been identified in the broader R2 repeat, and O-GlcNAcylation sites are found in the proline-rich and C-terminal regions, but not within this specific peptide fragment.[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Tau PTMs. Below are protocols for key experiments.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in Tau fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated Tau.[4][16]

Protocol:

-

Reagent Preparation:

-

Tau Peptide Stock: Dissolve lyophilized Tau (298-312) peptide in an appropriate solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol) to disaggregate it, then evaporate the solvent and resuspend in assay buffer (e.g., PBS, pH 7.4) to the desired stock concentration.[4]

-

ThT Stock Solution: Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.22 µm syringe filter. Store protected from light.[6][16]

-

Aggregation Inducer (optional): Prepare a stock solution of heparin (e.g., 10 µM) in assay buffer.[6][16]

-

-

Assay Setup:

-

Measurement:

-

Place the plate in a microplate reader equipped with fluorescence detection.

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[4][17]

-

Incubate the plate at 37°C with intermittent shaking.[6][17]

-

Measure fluorescence at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (hours to days).[4][6]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the mean fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine kinetic parameters such as lag time and elongation rate.[19]

-

Filter Trap Assay

This method is used to detect and quantify insoluble protein aggregates.

Principle: Protein aggregates are retained on a porous membrane (e.g., nitrocellulose) while soluble proteins pass through. The trapped aggregates are then detected by immunoblotting.[8][9][13][14][20][21][22][23]

Protocol:

-

Sample Preparation:

-

Filtration:

-

Pre-wet a nitrocellulose membrane (0.2 µm pore size) with the filtration buffer.[14]

-

Load the samples onto the membrane in a dot-blot apparatus.

-

Apply a vacuum to filter the samples.

-

Wash the membrane with filtration buffer.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for the Tau peptide.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Measure the signal intensity of the dots using densitometry software.

-

Mass Spectrometry for PTM Analysis

Mass spectrometry (MS) is a powerful tool for identifying and quantifying PTMs on proteins and peptides.

Principle: The protein or peptide of interest is enzymatically digested, and the resulting peptides are analyzed by MS. The mass shift corresponding to a specific PTM allows for its identification and localization.

Protocol:

-

Sample Preparation:

-

Purify the Tau (298-312) peptide from the experimental system.

-

Perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).[17]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the digested peptides using reverse-phase liquid chromatography.[17]

-

Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

-

Key MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[24]

-

Scan Type: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

-

Collision Energy: Use optimized collision energies for fragmentation of the peptide backbone (e.g., HCD or CID).[17]

-

Resolution: High resolution for both MS1 and MS2 scans to accurately determine precursor and fragment ion masses.

-

-

-

Data Analysis:

-

Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and PTMs.[17]

-

Search against a database containing the Tau protein sequence.

-

Specify the expected variable modifications (e.g., phosphorylation, acetylation).

-

Manually validate the spectra of modified peptides.

-

For quantitative analysis, use label-free quantification or stable isotope labeling methods.[2][10]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Tau PTMs and their analysis can aid in understanding. The following diagrams are generated using the DOT language for Graphviz.

Conclusion

The post-translational modifications of the Tau peptide (298-312) play a complex and crucial role in regulating its aggregation and function. Phosphorylation at S305 and Y310, and acetylation at K298 have been identified as key modifications within this region, each with distinct effects on Tau's pathogenic properties. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate these modifications further. A deeper understanding of the site-specific PTMs within this critical region of Tau will undoubtedly pave the way for the development of more precise and effective therapeutic strategies for Alzheimer's disease and other tauopathies.

References

- 1. Phosphorylation of serine 305 in tau inhibits aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Serine 305 in Tau Inhibits Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosine phosphorylation of tau regulates its interactions with Fyn SH2 domains, but not SH3 domains, altering the cellular localization of tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Tau by Fyn: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of tau by fyn: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 12. Acetylation Disfavors Tau Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-GlcNAc modification differentially regulates microtubule binding and pathological conformations of tau isoforms in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Identification of O-GlcNAc sites within peptides of the Tau protein and their impact on phosphorylation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 17. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection and Quantification of Tau Aggregation Using a Membrane Filter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection and quantification of tau aggregation using a membrane filter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

The Discovery and Initial Characterization of Tau Peptide (298-312): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein Tau is intrinsically linked to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies. Within the complex structure of Tau, specific regions play crucial roles in its physiological function and pathological aggregation. This technical guide focuses on a critical segment: the Tau peptide spanning residues 298-312. This region, located within the second microtubule-binding repeat (R2), is integral to Tau's interaction with tubulin and is implicated in the nucleation of Tau aggregation. This document provides a comprehensive overview of the discovery and initial characterization of Tau Peptide (298-312), detailing its biochemical properties and the experimental methodologies used for its study. Quantitative data from related Tau fragments are presented to offer a comparative context, and detailed protocols for peptide synthesis, aggregation assays, and morphological analysis are provided to facilitate further research in this critical area of neurodegenerative disease.

Introduction: The Significance of Tau Peptide (298-312)

The Tau protein, in its physiological state, is essential for the stabilization of microtubules in neuronal axons. However, in tauopathies such as Alzheimer's disease, Tau detaches from microtubules and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) that are a hallmark of the disease. The microtubule-binding region (MTBR) of Tau, comprising four imperfect repeats (R1-R4), is central to both its normal function and its pathological aggregation.

The peptide sequence corresponding to residues 298-312 of the longest human Tau isoform (2N4R) is a key component of the R2 repeat. Early investigations into the Tau-microtubule interaction identified this region as a crucial binding motif. Subsequent structural studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, revealed that upon binding to microtubules, this peptide segment, along with a preceding sequence, adopts a distinct hairpin conformation. This structural change is believed to be a critical step in the stabilization of microtubules.

Furthermore, the 298-312 region, containing the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹ (PHF6), is a potent nucleating site for Tau aggregation. Understanding the biophysical and biochemical characteristics of this peptide is therefore paramount for elucidating the mechanisms of both physiological Tau function and pathological Tau aggregation.

Quantitative Data on Tau Peptide Interactions and Aggregation

While specific quantitative data for the isolated Tau Peptide (298-312) is limited in the literature, studies on larger Tau fragments encompassing this region provide valuable insights into its binding affinity and aggregation kinetics. The following tables summarize representative data from such studies. It is important to note that the properties of the isolated peptide may differ from when it is part of a larger construct.

Table 1: Binding Affinity of Tau Constructs Containing the 298-312 Region to Tubulin

| Tau Construct | Method | Ligand | Apparent Dissociation Constant (Kd,app) | Reference |

| Tau (208-324) | NMR Spectroscopy | Microtubules | Sub-micromolar | [1] |

| K16 (R1-R4) | Fluorescence Correlation Spectroscopy | Tubulin Dimers | ~1.5 µM | |

| TauF4 (PRR-MTBR) | Surface Plasmon Resonance | Taxol-stabilized Microtubules | ~0.1 µM |

Table 2: Aggregation Kinetics of Tau Constructs Containing the 298-312 Region

| Tau Construct | Assay Conditions | Lag Time (tlag) | Apparent Elongation Rate (kapp) | Reference |

| Δtau187 (255-441) | 20 µM peptide, 5 µM Heparin, 37°C | ~0.5 h | Not specified | [2] |

| 0N4R Tau | 10 µM peptide, Heparin | Varies with chaperone presence | Varies with chaperone presence | [3] |

| TauΔ1-250 | 20 µM peptide, Heparin | ~2 h | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Tau Peptide (298-312). These protocols are based on established methods for Tau protein and peptide research.

Solid-Phase Peptide Synthesis (SPPS) of Tau Peptide (298-312)

Objective: To chemically synthesize the Tau peptide (sequence: HVPGGGSVQIVYKPVDLSKVTSKCGSLGNIHHK, though the core 298-312 is shorter) using Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Activating agents (e.g., HCTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (C-terminal of the peptide) by dissolving it with an activating agent (e.g., HCTU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it.

-

Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the aggregation kinetics of Tau Peptide (298-312) in vitro.

Materials:

-

Synthesized and purified Tau Peptide (298-312)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

Heparin stock solution (optional, as an aggregation inducer)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Protocol:

-

Preparation of Reagents:

-

Prepare a working solution of Tau peptide in the aggregation buffer at the desired concentration (e.g., 10-50 µM).

-

Prepare the ThT assay solution by diluting the stock solution into the aggregation buffer to a final concentration of 10-25 µM.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the Tau peptide solution.

-

If using an inducer, add heparin to the desired final concentration.

-

Add the ThT assay solution to each well.

-

Include control wells with buffer and ThT only (for background fluorescence).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in the plate reader.

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) with shaking between readings.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.

-

From the curve, determine kinetic parameters such as the lag time (tlag) and the apparent elongation rate (kapp).

-

Signaling Pathway of ThT Fluorescence

Negative Stain Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of aggregated Tau Peptide (298-312) fibrils.

Materials:

-

Aggregated Tau peptide sample from the ThT assay or a separate preparation

-

TEM grids (e.g., carbon-coated copper grids)

-

Glow discharger

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)

-

Filter paper

-

Transmission Electron Microscope

Protocol:

-

Grid Preparation: Glow discharge the TEM grids to make the carbon surface hydrophilic.

-

Sample Application:

-

Apply a small volume (e.g., 3-5 µL) of the aggregated peptide solution onto the carbon-coated side of the grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

-

Washing and Staining:

-

Blot the excess sample with filter paper.

-

Wash the grid by floating it on a drop of deionized water.

-

Blot the water and apply a drop of the negative stain solution for 30-60 seconds.

-

-

Final Blotting and Drying:

-

Blot the excess stain, leaving a thin film of stain on the grid.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Image the stained grids using a transmission electron microscope at various magnifications to observe the morphology of the Tau peptide fibrils.

-

Workflow for Negative Stain TEM

Conclusion and Future Directions

The Tau Peptide (298-312) represents a region of immense interest in the study of Tau biology and pathology. Its dual role in microtubule binding and aggregation initiation places it at a critical juncture in the molecular events that lead to neurodegeneration. While significant progress has been made in understanding its structural and functional characteristics within the context of the full-length protein, further investigation of the isolated peptide is warranted.

Future research should focus on obtaining precise quantitative data for the binding affinity and aggregation kinetics of the synthetic Tau Peptide (298-312). Such data would be invaluable for the development of computational models of Tau aggregation and for the screening of small molecule inhibitors that target this specific region. Moreover, detailed structural studies of the peptide in its monomeric, oligomeric, and fibrillar states will provide a more complete picture of the conformational changes that drive Tau pathology. The experimental protocols provided in this guide offer a robust framework for pursuing these and other important questions in the field of tauopathy research.

References

- 1. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]

- 2. Negative Staining Procedures: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]

- 3. researchgate.net [researchgate.net]

- 4. Copper(II), Nickel(II) and Zinc(II) Complexes of Peptide Fragments of Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

Tau Peptide (298-312) in Cerebrospinal Fluid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the role and measurement of Tau peptides, with a focus on the significance of the 298-312 region, in cerebrospinal fluid (CSF) as a biomarker for neurodegenerative diseases, particularly Alzheimer's disease. While specific quantitative data for the isolated Tau Peptide (298-312) in CSF is not extensively documented in current literature, this guide will address the broader context of Tau fragment analysis in CSF, the methodologies employed, and the underlying pathological signaling pathways.

Introduction

The microtubule-associated protein Tau is a key factor in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies. In Alzheimer's disease (AD), the hyperphosphorylation and subsequent aggregation of Tau into neurofibrillary tangles (NFTs) are pathological hallmarks that correlate with cognitive decline.[1] The analysis of Tau proteins in cerebrospinal fluid (CSF) has become a cornerstone in the diagnostic workup of AD, reflecting neuronal injury and the underlying disease process.[2]

CSF contains a heterogeneous mixture of Tau fragments.[3] While total Tau (T-tau) and phosphorylated Tau (p-Tau) are established biomarkers, there is growing interest in specific Tau peptides that may provide more detailed insights into the mechanisms of disease progression. The Tau peptide spanning amino acids 298-312 is part of the second repeat domain (R2) of the microtubule-binding region, a critical area for both normal Tau function and pathological aggregation.[4]

Quantitative Analysis of Tau Peptides in CSF

Direct quantitative data for the specific Tau peptide (298-312) in CSF from clinical cohorts is sparse in the reviewed literature. Research predominantly focuses on measuring total Tau, phosphorylated Tau at specific epitopes (e.g., pT181), or a broader panel of tryptic Tau peptides using mass spectrometry. These measurements consistently show an elevation of total Tau and certain phosphorylated forms in the CSF of individuals with Alzheimer's disease compared to healthy controls.

The tables below summarize typical concentrations of commonly measured Tau species in CSF across different diagnostic groups. It is important to note that cutoff values can vary between assays and laboratories.

| Biomarker | Healthy Controls (pg/mL) | Mild Cognitive Impairment (MCI) due to AD (pg/mL) | Alzheimer's Disease (pg/mL) |

| Total Tau (T-tau) | < 300 - 400 | Often Elevated | > 400 |

| Phospho-Tau (pT181) | < 61 | Often Elevated | > 61 |

Note: The values presented are illustrative and derived from various sources. Each laboratory should establish its own reference ranges.

Mass spectrometry-based approaches have enabled the quantification of multiple Tau peptides simultaneously, providing a more granular view of Tau processing in disease. These studies have shown that peptides from the mid-domain of Tau, which includes the 298-312 region, are generally more abundant in CSF compared to peptides from the N- and C-termini.[3]

| Tau Peptide Region | Relative Abundance in CSF |

| N-terminus | Lower |

| Mid-domain (including 298-312) | Higher |

| C-terminus | Lower |

Experimental Protocols

The two primary methodologies for quantifying Tau peptides in CSF are enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Tau

Principle: A sandwich ELISA is commonly used to measure total Tau concentration in CSF.[5] This method utilizes two antibodies that bind to different epitopes on the Tau protein.

Generalized Protocol:

-

Coating: A microplate is coated with a capture antibody specific for a region of the Tau protein.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample Incubation: CSF samples and standards are added to the wells. Tau protein present in the sample binds to the capture antibody.

-

Washing: The plate is washed to remove unbound components.

-

Detection Antibody Incubation: A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured Tau protein.

-

Washing: The plate is washed again to remove the unbound detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance of the color product is measured using a microplate reader. The concentration of Tau in the samples is determined by comparing their absorbance to a standard curve.

Mass Spectrometry (MS) for Multiplex Tau Peptide Quantification

Principle: Targeted mass spectrometry, often preceded by an enrichment step, allows for the precise and simultaneous quantification of multiple specific Tau peptides.[6][7]

Generalized Workflow:

-

Sample Preparation:

-

Enrichment (Optional but common):

-

Immunocapture: Tau proteins and their fragments are captured using antibodies specific to Tau, often coated on magnetic beads.

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge to enrich for peptides and remove interfering substances.[6]

-

-

Digestion: The enriched Tau protein is digested into smaller peptides using an enzyme, typically trypsin.

-

Liquid Chromatography (LC): The peptide mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometry (MS):

-

The separated peptides are ionized and introduced into the mass spectrometer.

-

In a targeted approach like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), the mass spectrometer is programmed to specifically detect and quantify the pre-selected Tau peptides and their corresponding internal standards.[7]

-

-

Data Analysis: The ratio of the signal from the endogenous peptide to the signal from the labeled internal standard is used to calculate the concentration of each Tau peptide in the original CSF sample.

Visualizations

Signaling and Pathological Cascade of Tau

The following diagram illustrates the central role of Tau in neuronal function and its pathological transformation in diseases like Alzheimer's. The 298-312 region is located within the microtubule-binding domain, which is crucial for the aggregation process.

Caption: Pathological cascade of Tau protein in neurodegeneration.

Experimental Workflow for CSF Tau Biomarker Analysis

This diagram outlines the typical steps involved in the analysis of Tau peptides in CSF, from patient sample collection to data interpretation.

Caption: Generalized workflow for CSF Tau peptide biomarker analysis.

Conclusion

The measurement of Tau peptides in cerebrospinal fluid is a critical tool in the field of neurodegenerative disease research and clinical diagnostics. While the specific peptide Tau (298-312) is not commonly quantified as a standalone biomarker, its location within a key functional and aggregation-prone region of the Tau protein underscores the importance of developing assays that can provide a more detailed picture of Tau pathology. Advances in mass spectrometry are paving the way for the simultaneous measurement of numerous Tau fragments, which may lead to the identification of novel biomarker signatures that can improve early diagnosis, patient stratification, and the monitoring of therapeutic interventions. Further research is warranted to elucidate the specific roles and biomarker potential of individual Tau peptides, including the 298-312 fragment.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 3. Tau Protein Quantification in Human Cerebrospinal Fluid by Targeted Mass Spectrometry at High Sequence Coverage Provides Insights into Its Primary Structure Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Encapsulation Inside Microtubules Based on Tau‐Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hTAU total ELISA | Roboscreen GmbH [roboscreen.com]

- 6. Frontiers | Antibody-free quantification of seven tau peptides in human CSF using targeted mass spectrometry [frontiersin.org]

- 7. Mass Spectrometry-Based Quantification of Tau in Human Cerebrospinal Fluid Using a Complementary Tryptic Peptide Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Genetic Mutations Affecting the Tau Peptide (298-312) Region

For Researchers, Scientists, and Drug Development Professionals

Introduction